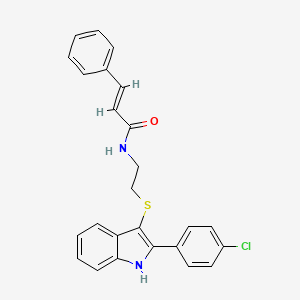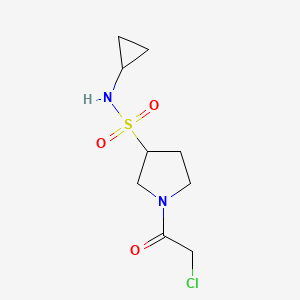![molecular formula C32H27ClN4O4 B2431981 N-(2,5-diaza-2-(2-(2-metilfenil)-2-oxoethyl)-3-oxo-6-fenilbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-il)((3-cloro-4-metoxifenil)amino)formamida CAS No. 1796921-95-3](/img/structure/B2431981.png)
N-(2,5-diaza-2-(2-(2-metilfenil)-2-oxoethyl)-3-oxo-6-fenilbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-il)((3-cloro-4-metoxifenil)amino)formamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide is a useful research compound. Its molecular formula is C32H27ClN4O4 and its molecular weight is 567.04. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Portadores de Fármacos: Los enlaces de éster borónico se utilizan en la construcción de portadores de fármacos sensibles a los estímulos. Estos portadores pueden responder a cambios en el pH, los niveles de glucosa y el ATP dentro del cuerpo, permitiendo la liberación controlada de fármacos .
- Sistemas de Administración de Fármacos: Las propiedades únicas de los enlaces borato los hacen adecuados para portadores de fármacos. Estos portadores pueden cargar fármacos anticancerígenos, insulina y genes. La formación y ruptura de enlaces de éster borónico en diferentes entornos permite la liberación controlada de fármacos .
- Hidrogel Sensibles: La incorporación de compuestos de ácido borónico en los hidrogeles permite la sensibilidad a la glucosa en condiciones de pH fisiológico. Estos hidrogeles pueden utilizarse para la administración dirigida de fármacos .
- Teoría del Funcional de la Densidad (DFT): Los investigadores utilizan DFT para estudiar el potencial electrostático molecular y los orbitales moleculares frontera del compuesto del título. Este enfoque ayuda a aclarar las propiedades físicas y químicas, ayudando al diseño y optimización de fármacos .
Síntesis Orgánica y Desarrollo de Fármacos
Ciencia de Materiales y Nanotecnología
Química Computacional y Modelado Molecular
Químicosensores y Química Analítica
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN4O4/c1-20-10-6-7-13-23(20)27(38)19-37-26-15-9-8-14-24(26)29(21-11-4-3-5-12-21)35-30(31(37)39)36-32(40)34-22-16-17-28(41-2)25(33)18-22/h3-18,30H,19H2,1-2H3,(H2,34,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIGNFSHHEIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2431898.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2431900.png)
![Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2431903.png)
![Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2431904.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2431907.png)
![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2431908.png)
![[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B2431911.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide](/img/structure/B2431912.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2431913.png)
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2431915.png)
![N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2431916.png)
![3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2431917.png)

